molecular formula C18H18F3N5O2 B10954296 5-(furan-2-yl)-N-(1-methylpiperidin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

5-(furan-2-yl)-N-(1-methylpiperidin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B10954296
M. Wt: 393.4 g/mol
InChI Key: OQVUTAUUQXZDIO-UHFFFAOYSA-N
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Description

5-(2-FURYL)-N-(1-METHYL-4-PIPERIDYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a pyrazolo[1,5-a]pyrimidine core, and a furan ring

Preparation Methods

The synthesis of 5-(2-FURYL)-N-(1-METHYL-4-PIPERIDYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core, the introduction of the trifluoromethyl group, and the attachment of the furan and piperidyl groups. Common synthetic routes may involve:

Industrial production methods would likely optimize these steps for scalability, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

5-(2-FURYL)-N-(1-METHYL-4-PIPERIDYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound’s potential pharmacological activities are of interest, particularly in the development of new drugs targeting specific pathways or receptors.

    Industry: It can be used in the development of agrochemicals, such as pesticides or herbicides, due to its potential bioactivity.

Mechanism of Action

The mechanism by which 5-(2-FURYL)-N-(1-METHYL-4-PIPERIDYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE exerts its effects is likely related to its ability to interact with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, while the pyrazolo[1,5-a]pyrimidine core may facilitate interactions with nucleic acids or proteins. These interactions can modulate various biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. For example:

    5-(2-FURYL)-N-(1-METHYL-4-PIPERIDYL)-7-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE: Lacks the trifluoromethyl group, which may result in different pharmacological properties.

    5-(2-FURYL)-N-(1-METHYL-4-PIPERIDYL)-7-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE: Contains a chlorine atom instead of the trifluoromethyl group, potentially altering its reactivity and bioactivity.

The presence of the trifluoromethyl group in 5-(2-FURYL)-N-(1-METHYL-4-PIPERIDYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a key feature that distinguishes it from similar compounds, often enhancing its stability, lipophilicity, and biological activity .

Properties

Molecular Formula

C18H18F3N5O2

Molecular Weight

393.4 g/mol

IUPAC Name

5-(furan-2-yl)-N-(1-methylpiperidin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C18H18F3N5O2/c1-25-6-4-11(5-7-25)23-17(27)12-10-22-26-15(18(19,20)21)9-13(24-16(12)26)14-3-2-8-28-14/h2-3,8-11H,4-7H2,1H3,(H,23,27)

InChI Key

OQVUTAUUQXZDIO-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=C3N=C(C=C(N3N=C2)C(F)(F)F)C4=CC=CO4

Origin of Product

United States

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